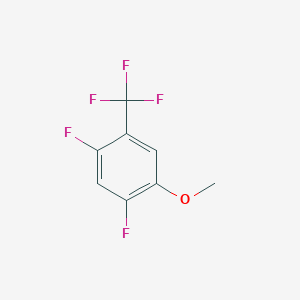

2,4-Difluoro-5-methoxybenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOXCTCZEPSAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,4-Difluoro-5-methoxybenzotrifluoride in Agrochemical Synthesis

This guide details the technical role, synthesis, and application of 2,4-Difluoro-5-methoxybenzotrifluoride (CAS 1935291-66-9) in modern agrochemical development.

Executive Summary

This compound is a specialized organofluorine scaffold used primarily as a late-stage intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .[1][2] Its structural uniqueness lies in the synergistic combination of a trifluoromethyl (

This guide explores its utility as a "privileged structure" for generating 2,4-difluoro-5-hydroxyphenyl and 2-fluoro-4-amino-5-methoxyphenyl motifs, which are critical for optimizing lipophilicity (

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties

The compound features a benzene core decorated with electron-withdrawing groups (EWGs) and one electron-donating group (EDG).

| Property | Value / Characteristic |

| CAS Number | 1935291-66-9 |

| IUPAC Name | 1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 212.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~180–185 °C (Predicted @ 760 mmHg) |

| Electronic Character | Highly electron-deficient ring due to |

Mechanistic Reactivity Map

The reactivity of this scaffold is defined by the interplay between the activating

-

Site A (

-Fluorine): This fluorine is para to the strong -

Site B (

-Fluorine): This fluorine is ortho to the -

Site C (

-Methoxy): The methoxy group is chemically robust but can be selectively demethylated (using

Figure 1: Reactivity map illustrating the regioselective functionalization sites.

Part 2: Synthesis of the Intermediate

The synthesis of this compound is non-trivial due to the difficulty of placing a methoxy group meta to a

Retrosynthetic Analysis

-

Precursor: 2,4-Dichloro-5-nitrobenzotrifluoride.

-

Fluorination: KF/Sulfolane converts chlorides to fluorides.

-

Functional Group Interconversion: The nitro group is converted to a methoxy group (via reduction, diazotization, and methanolysis) or via direct nucleophilic displacement if conditions allow (though rare for meta-nitro).

Note: A more direct route uses 2,4,5-trifluorobenzotrifluoride, but nucleophilic attack by methoxide favors the 4-position (para to

Part 3: Application in Agrochemical Synthesis[4][5]

Synthesis of PPO Inhibitor Scaffolds

The most critical application of this intermediate is as a precursor for Protoporphyrinogen Oxidase (PPO) inhibitors . These herbicides (e.g., fomesafen analogs, pyraflufen-ethyl derivatives) often require a 2,4-difluoro-5-substituted phenyl ring .

Workflow:

-

Demethylation: Convert this compound to 2,4-Difluoro-5-hydroxybenzotrifluoride .

-

Coupling: React the phenol with a propargyl halide or a heterocycle (e.g., uracil, triazinedione).

Protocol: Demethylation with Boron Tribromide (

)

This protocol yields the key phenolic intermediate.

-

Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

-

Charge: Add This compound (10.0 g, 47 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Cool to -78 °C.

-

Addition: Add

(1.0 M in DCM, 52 mmol, 1.1 eq) dropwise over 30 minutes. Maintain temperature below -70 °C. -

Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour the reaction mixture slowly into ice water (200 mL). Caution: Exothermic.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/DCM to obtain 2,4-Difluoro-5-hydroxybenzotrifluoride as a white solid (Yield: >90%).

Synthesis of Novel Sulfonamide Herbicides

Similar to Penoxsulam and Florasulam , the 5-methoxy group can serve as a handle for sulfonamide construction if the

Pathway:

-

Chlorosulfonation: Treat the intermediate with chlorosulfonic acid. The directing effects of F and OMe direct the sulfonyl group to position 3 (between the two fluorines) or position 6 (sterically hindered).

-

Correction: Due to the deactivating

, electrophilic substitution is difficult. A lithium-halogen exchange approach is preferred.-

Lithiation: React with

-BuLi at -78 °C (Directs ortho to F). -

Quench:

followed by

-

Part 4: Experimental Logic & Safety

Regioselectivity in Reactions

When reacting this scaffold with amines (e.g., to create an aniline derivative for SDHI fungicides), the regiochemistry is governed by the

| Nucleophile | Conditions | Major Product | Mechanism |

| Primary Amine ( | 4-amino-2-fluoro-5-methoxy... | Attack para to | |

| Thiol ( | 4-thio-2-fluoro-5-methoxy... | Attack para to |

Why? The Meisenheimer complex formed by attack at C-4 is stabilized by the strong inductive and mesomeric withdrawal of the para-

Figure 2: Divergent synthesis pathways for herbicide and fungicide discovery.

Safety & Handling

-

HF Generation: Under strong basic conditions or high heat,

reactions release fluoride ions. In acidic workups, this can generate trace HF. Use calcium gluconate gel as a precaution. -

Skin Absorption: Fluorinated aromatics are highly lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile/Laminate) is mandatory.

References

-

Lamberth, C., & Dinges, J. (2012).[3] Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Discusses the role of fluorinated benzenes in herbicide design).

-

Fujiwara, T., et al. (2016). "Synthesis and Herbicidal Activity of Novel PPO Inhibitors." Journal of Agricultural and Food Chemistry. (Contextualizes the 2,4-difluoro-5-substituted phenyl motif).[1][4]

-

Alfa Chemistry. (2024). Product Sheet: this compound (CAS 1935291-66-9).[1][5] Link

-

Sigma-Aldrich. (2024). Building Blocks for Agrochemical Synthesis. Link

-

Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[6] ChemBioChem, 5(5), 570-589. (Mechanistic grounding for the

and F effects).

Sources

- 1. 2-Iodo-3-(trifluoromethoxy)benzonitrile | CAS#:1803833-17-1 | Chemsrc [chemsrc.com]

- 2. Mfcd28986197 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-DIFLUORO-5-HYDROXYBENZOTRIFLUORIDE,(CAS# 1632283-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 1185307-06-5_2-(1-哌嗪基)-3-吡啶甲腈盐酸盐CAS号:1185307-06-5_2-(1-哌嗪基)-3-吡啶甲腈盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

Metabolic Stability of Benzotrifluoride Rings in Drug Discovery

Executive Summary

In modern medicinal chemistry, the benzotrifluoride moiety (trifluoromethylbenzene) serves as a critical pharmacophore, widely utilized to modulate lipophilicity, metabolic stability, and binding affinity. While the carbon-fluorine (C–F) bond is often termed the "strongest single bond in organic chemistry," assuming absolute metabolic inertness is a dangerous oversight.

This guide provides a deep technical analysis of the metabolic fate of benzotrifluoride rings. We explore the physicochemical basis of their stability, the specific mechanisms by which they block cytochrome P450 (CYP) oxidation, and the rare but toxicologically relevant pathways of oxidative defluorination. Furthermore, we detail a self-validating microsomal stability protocol designed to rigorously assess these moieties in early-stage discovery.

The Physicochemical Basis of Stability

The metabolic resilience of the benzotrifluoride ring stems from three synergistic physicochemical properties: bond dissociation energy (BDE), steric shielding, and electronic deactivation.

Bond Dissociation Energy (The Thermodynamic Barrier)

The primary defense against metabolic cleavage is the thermodynamic stability of the C–F bond. CYP450 enzymes typically operate by abstracting a hydrogen atom or transferring oxygen to a heteroatom/unsaturation. The energy required to homolytically cleave a benzylic C–F bond is significantly higher than that of a C–H bond.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Metabolic Implication |

| Ar–CH₃ (Benzylic C–H) | ~88–90 | Highly labile; primary site of CYP oxidation. |

| Ar–H (Aromatic C–H) | ~110 | Susceptible to epoxidation/hydroxylation (NIH shift). |

| Ar–CF₃ (Benzylic C–F) | ~116–120 | Thermodynamically resistant to direct CYP abstraction. |

Electronic Deactivation (The Kinetic Barrier)

The trifluoromethyl group is a powerful electron-withdrawing group (EWG).

-

Hammett Constant (

): 0.54 -

Effect: It pulls electron density away from the aromatic ring. Since CYP450 oxidation is generally electrophilic (involving the high-valent Iron-Oxo species, Compound I), an electron-deficient ring is a poor substrate. This effectively "deactivates" the ring toward arene oxidation.

Steric Shielding

The van der Waals radius of the

Metabolic Pathways: Blockade vs. Bioactivation

While the

The "Metabolic Switch" Strategy

Medicinal chemists frequently replace a methyl group or a hydrogen with a trifluoromethyl group to block a "soft spot."[1]

-

Mechanism: By substituting a labile site (e.g., the para-position of a phenyl ring) with

, the molecule is forced to undergo metabolism at a less favorable site, or it is excreted unchanged. -

Classic Example: Fluoxetine (Prozac) . The para-trifluoromethyl group prevents hydroxylation at the 4-position, significantly extending the half-life compared to its non-fluorinated analogs.

The Failure Mode: Oxidative Defluorination

Contrary to the "inert" dogma, benzotrifluorides can undergo metabolism. The most critical pathway is oxidative defluorination , which often leads to reactive metabolites and toxicity.

This does not occur via direct attack on the fluorine. Instead, it proceeds via hydroxylation at a specific position on the ring , leading to an unstable intermediate that collapses.

Mechanism of Oxidative Defluorination[2][3]

-

Initial Attack: CYP450 hydroxylates the aromatic ring.

-

Rearrangement: If hydroxylation occurs ortho or para to the

group, the resulting phenol can oxidize further to a quinone methide species. -

Fluoride Elimination: The unstable intermediate ejects a fluoride ion to restore aromaticity or stabilize the structure.

Case Study: Sunitinib The kinase inhibitor Sunitinib undergoes oxidative defluorination, leading to a reactive quinone-imine intermediate capable of covalent binding to hepatic proteins, a mechanism implicated in its hepatotoxicity profile.

Figure 1: Divergent metabolic fates of benzotrifluoride rings. While the moiety is designed to block metabolism (Green path), hydroxylation at adjacent sites can trigger defluorination and toxicity (Red path).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a benzotrifluoride-containing lead, a standard liver microsome assay is insufficient unless optimized for volatile fragments and specific cofactor requirements. Below is a rigorous, self-validating protocol.

Materials & Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow

Step 1: Preparation (The "Master Mix" Approach)

-

Prepare a 2X Master Mix containing HLM (final assay conc: 0.5 mg/mL) in KPi buffer.

-

Pre-warm Master Mix and NADPH solution separately at 37°C for 5 minutes. Explanation: Pre-warming prevents temperature shock kinetics.

Step 2: Incubation

-

Spike test compound (1 µM final) into the Master Mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Critical Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

Step 3: Time-Course Sampling

-

Sample at

minutes. -

Transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

-

Why this ratio? A 1:3 ratio ensures complete protein precipitation and stops metabolic activity instantly.

Step 4: Analysis

-

Centrifuge samples at 4,000g for 15 minutes.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Monitor for Defluorination: Specifically look for neutral loss of 20 Da (HF) or shifts corresponding to hydroxylation (+16 Da) followed by defluorination.

Figure 2: Microsomal stability assay workflow optimized for kinetic profiling.

Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance ( )

Plot

Troubleshooting High Clearance

If a benzotrifluoride compound shows high clearance despite the "metabolic block":

-

Check for Defluorination: Look for the +16 Da (phenol) and -20 Da (defluorinated) peaks in MS.

-

Check Ipso-Substitution: Rare, but nucleophiles (GSH) can sometimes displace the

group if the ring is highly electron-deficient (e.g., if nitro groups are also present). -

Check Solubility: Ensure the compound didn't precipitate, mimicking metabolic loss.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Speed, B., et al. (2012). Oxidative defluorination of sunitinib: a likely cause of hepatotoxicity.[2] Chemical Research in Toxicology, 25(4). Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Navigating the Nuances of a Key Aripiprazole Intermediate: A Technical Guide to CAS 129722-34-5

For Immediate Release

For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (CAS 129722-34-5), a critical intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. We will explore the landscape of commercial suppliers, the significance of purity grades, and the analytical methodologies that underpin the quality control of this vital compound.

The Critical Role of CAS 129722-34-5 in Aripiprazole Synthesis

7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone serves as a key building block in the synthesis of Aripiprazole.[1] The manufacturing process of Aripiprazole typically involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane to yield CAS 129722-34-5. This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule. The purity of this intermediate directly influences the impurity profile of the resulting API, making its stringent control a critical aspect of pharmaceutical manufacturing.

Commercial Suppliers and Available Purity Grades

A number of chemical suppliers offer 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, with purities typically ranging from 97% to over 99%. The choice of supplier and purity grade is a critical decision for researchers and developers, with implications for both the cost of materials and the quality of the final product.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | Not specified on product page |

| LGC Standards | >95% (HPLC) | HPLC |

| TCI Chemicals | >98.0% (HPLC)(N) | HPLC (N) |

| SynThink Research Chemicals | ≥98% (HPLC) | HPLC |

| Chemodex | ≥98% (HPLC) | HPLC |

| Various Suppliers on ChemicalBook | 98%, 99% | HPLC mentioned in some synthesis descriptions |

Note: The "(N)" in the TCI Chemicals specification likely refers to a specific internal method or standard.

The most commonly available grades are "Reagent Grade" or "Technical Grade," suitable for research and development purposes. For use in GMP-compliant manufacturing of Aripiprazole, a higher purity "Pharmaceutical Grade" intermediate would be required. This grade would necessitate more rigorous quality control and documentation to ensure compliance with regulatory standards.

The Significance of Purity: More Than Just a Number

The percentage purity of CAS 129722-34-5 is a critical quality attribute (CQA) that can significantly impact the downstream synthesis of Aripiprazole. The presence of impurities can lead to:

-

Formation of Undesirable Side Products: Impurities in the intermediate can react with other reagents to form new, and potentially toxic, byproducts in the final API.

-

Reduced Yield: Impurities can interfere with the primary reaction, leading to a lower yield of Aripiprazole.

-

Complicated Purification Processes: The presence of impurities in the intermediate can necessitate additional and more complex purification steps for the final API, increasing production time and cost.

-

Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have strict guidelines on the control of impurities in pharmaceutical products.

Understanding Potential Impurities

The synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone can give rise to several process-related impurities. A key potential impurity is 1,4-bis[3,4-dihydro-2(1H)quinolinon-7-oxy]butane . This dimer is formed when a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with the bromo-functionalized intermediate. Control of this impurity is crucial as its similar structure can make it difficult to remove in later stages.

Other potential impurities can include unreacted starting materials like 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and residual solvents used in the synthesis and purification processes.

Analytical Methodologies for Quality Control

A robust analytical framework is essential to ensure the quality and consistency of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. A comprehensive Certificate of Analysis (CoA) for a high-purity batch of this intermediate would typically include the following tests:

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To ensure the material is a white to off-white powder, free from foreign particles. |

| Identification | ¹H-NMR, IR, Mass Spectrometry | To confirm the chemical structure of the compound. |

| Assay (Purity) | HPLC | To quantify the amount of the desired compound, typically expressed as a percentage. |

| Related Substances | HPLC | To detect and quantify any impurities present in the material. |

| Loss on Drying | Gravimetric | To determine the amount of volatile matter (e.g., water, residual solvents). |

| Melting Point | Capillary Method | To provide a physical characteristic for identification and as an indicator of purity. |

| Heavy Metals | USP <231> or equivalent | To ensure the absence of heavy metal contamination. |

| Residual Solvents | Gas Chromatography (GC) | To quantify the amount of any remaining solvents from the manufacturing process. |

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for determining the purity and impurity profile of pharmaceutical intermediates like CAS 129722-34-5. A validated, stability-indicating HPLC method is crucial for separating the main compound from any potential impurities.

A typical HPLC method for this analysis would involve:

-

Column: A reversed-phase column (e.g., C18) is commonly used to separate compounds based on their hydrophobicity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components.

-

Detector: A UV detector is commonly used, as the quinolinone structure contains a chromophore that absorbs UV light. The detection wavelength is chosen to maximize the response for both the main compound and any potential impurities.

-

Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Regulatory Context: Adherence to ICH Guidelines

The quality of pharmaceutical intermediates is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

-

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the GMP principles that should be applied to the manufacturing of APIs and, by extension, to the later stages of intermediate synthesis.[2]

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3] While it applies to the final API, the principles of impurity control are established during the synthesis of intermediates.

-

ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes a scientific and risk-based approach to the development and manufacturing of drug substances, including the control of starting materials and intermediates.[2]

Adherence to these guidelines is essential for any manufacturer intending to supply intermediates for the production of pharmaceutical products for regulated markets.

Conclusion and Recommendations

For researchers and drug development professionals working with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a thorough understanding of the available commercial landscape, the nuances of purity grades, and the analytical methods used for quality control is indispensable.

Key recommendations include:

-

Supplier Qualification: Always request and critically review the Certificate of Analysis from any potential supplier. Inquire about their quality management systems and their adherence to GMP principles, especially for later-stage development and commercial supply.

-

Purity Grade Selection: For early-stage research, a standard reagent grade may be sufficient. However, for preclinical and clinical development, and certainly for commercial manufacturing, sourcing a high-purity, well-characterized intermediate from a reputable supplier is non-negotiable.

-

In-house Verification: It is best practice to perform in-house analytical testing to verify the identity and purity of the received material, even when a supplier's CoA is provided.

By applying a rigorous, science-based approach to the procurement and quality assessment of this key Aripiprazole intermediate, researchers and manufacturers can ensure the integrity of their drug development programs and ultimately contribute to the production of safe and effective medicines.

Visualizations

Figure 1: A simplified representation of the synthesis pathway of Aripiprazole, highlighting the central role of the intermediate CAS 129722-34-5.

Figure 2: A flowchart illustrating the key steps in the quality control process for the pharmaceutical intermediate CAS 129722-34-5.

References

-

ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

-

Pharmaffiliates. (2025, December 8). Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. [Link]

-

ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]

-

Scholars Research Library. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Retrieved February 24, 2026, from [Link]

-

SynThink Research Chemicals. (n.d.). Aripiprazole Bromobutoxyquinoline Impurity. Retrieved February 24, 2026, from [Link]

-

ICH. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride from phenols

Application Note: Selective Synthesis of 2,4-Difluoro-5-methoxybenzotrifluoride from Phenolic Precursors

Executive Summary

The synthesis of This compound (CAS: 1935291-66-9) represents a critical transformation in the development of fluorinated pharmacophores, particularly for kinase inhibitors and agrochemicals where metabolic stability and lipophilicity are paramount.

This guide addresses the specific challenge of installing a methoxy group at the meta position relative to the trifluoromethyl (

Retrosynthetic Analysis & Strategic Logic

The structural challenge lies in the 1,2,4,5-substitution pattern.[1] The

Pathway Logic:

-

Target: this compound.

-

Disconnection: O-Methylation of the corresponding phenol.

-

Precursor: 2,4-Difluoro-5-hydroxybenzotrifluoride.

-

Origin: Nitration of 2,4-difluorobenzotrifluoride (directed to C5 by the cooperative ortho/para directing effects of fluorine atoms at C2 and C4), followed by reduction and diazotization/hydrolysis.[1]

Figure 1: Retrosynthetic strategy highlighting the necessity of the phenol intermediate to ensure C5 regioselectivity.

Protocol A: Synthesis of the Precursor Phenol (Upstream Context)

Note: If 2,4-difluoro-5-hydroxybenzotrifluoride (CAS 1632283-20-5) is purchased commercially, proceed directly to Protocol B.

To synthesize the phenol from 2,4-difluorobenzotrifluoride :

-

Nitration: React 2,4-difluorobenzotrifluoride with

. The fluorines at C2 and C4 direct the nitro group to C5 (the only position ortho to one F and para to the other, while meta to the deactivating -

Reduction: Hydrogenation (

, Pd/C) converts the nitro group to an aniline.[1] -

Hydrolysis: Diazotization (

,

Protocol B: O-Methylation of 2,4-Difluoro-5-hydroxybenzotrifluoride

Core Directive: This is the primary method for generating the target ether from the phenol.

Experimental Design Principles

-

Base Selection: Potassium Carbonate (

) is preferred over Sodium Hydride (NaH).[1] The phenol is sufficiently acidic due to the electron-withdrawing -

Solvent: Acetone (reflux) or DMF (room temp/mild heat). Acetone is preferred for ease of workup (volatile), while DMF increases reaction rate for sluggish substrates.[1]

-

Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1] MeI is recommended for lab scale due to easier handling; DMS is often used in process scale but requires stricter safety controls.[1]

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2,4-Difluoro-5-hydroxybenzotrifluoride | 1.0 | Limiting Reagent |

| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous, granular) |

| Iodomethane (MeI) | 1.2 - 1.5 | Methylating Electrophile |

| Acetone | 10 V (mL/g) | Solvent (Reagent Grade) |

Step-by-Step Procedure

Step 1: Deprotonation [1]

-

Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2,4-difluoro-5-hydroxybenzotrifluoride (1.0 equiv).

-

Add Acetone (10 volumes relative to phenol mass).

-

Add Potassium Carbonate (1.5 equiv) in a single portion.

-

Stir the suspension at room temperature for 15–30 minutes. Observation: The mixture may turn slightly yellow as the phenoxide anion forms.[1]

Step 2: Methylation 5. Add Iodomethane (1.2 equiv) dropwise via syringe.[1] Caution: MeI is volatile and toxic.[1] Perform in a fume hood. 6. Heat the reaction mixture to Reflux (approx. 56 °C) . 7. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1]

- Target Time: 2–4 hours.

- Endpoint: Disappearance of the starting phenol peak.[1]

Step 3: Workup & Isolation

8. Cool the mixture to room temperature.

9. Filter off the inorganic solids (

- Dry the organic phase over Anhydrous

- Filter and concentrate to dryness to yield the crude product.

Step 4: Purification

-

The crude product is typically a low-melting solid or oil.

-

Distillation: If oil, purify via vacuum distillation.[1]

-

Recrystallization: If solid, recrystallize from Hexane/Ethanol.[1]

-

Yield Expectation: 85–95%.[1]

Process Validation & Quality Control

Ensure the identity of the product using the following markers.

| Analytical Method | Expected Signal / Criteria | Interpretation |

| Characteristic O-Methyl singlet. | ||

| Three distinct signals | 1 | |

| HPLC Purity | > 98.0% (Area %) | Absence of phenol precursor (shorter retention time).[1] |

| Appearance | White crystalline solid or colorless oil | Color indicates oxidation/impurities.[1] |

Mechanism & Pathway Visualization

The reaction follows a standard

Figure 2:

Safety & Handling (E-E-A-T)

-

Iodomethane (MeI): A potent neurotoxin and alkylating agent.[1] Use strictly in a fume hood. Double-glove (Nitrile) is recommended. Destroy excess MeI in waste streams using aqueous ammonia or dilute NaOH.[1]

-

Benzotrifluoride Derivatives: Often skin and eye irritants.[1] In case of contact, wash immediately with PEG-400 or copious water.

-

Waste Disposal: Segregate halogenated organic waste. The aqueous washes containing KI should be treated as chemical waste, not flushed.[1]

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1935291-66-9). Available at:

-

Zhang, Y. et al. (2019).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[4][6] (Demonstrates the nitration/hydrolysis pathway for polyfluorinated phenols). Asian Journal of Chemistry. Available at:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis protocols).

-

PubChem. Compound Summary: 2,4-Difluoro-5-hydroxybenzotrifluoride (CAS 1632283-20-5). Available at: [1]

Sources

- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzotrifluoride for synthesis 402-45-9 [sigmaaldrich.com]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Precision Methoxylation of 2,4-Difluoro-5-Halobenzotrifluorides

Executive Summary

The regioselective functionalization of polyfluorinated aromatics is a cornerstone in the synthesis of bioactive fluorinated scaffolds found in fluoroquinolone antibiotics, herbicides, and next-generation oncology drugs. This application note details the protocol for the regioselective methoxylation of 2,4-difluoro-5-halobenzotrifluorides .

By exploiting the differential activation provided by the trifluoromethyl (

Scientific Foundation & Mechanistic Logic

The Substrate Architecture

The substrate, 2,4-difluoro-5-halobenzotrifluoride (where Halogen X = Cl or Br), presents two electrophilic sites susceptible to nucleophilic aromatic substitution (

-

C1 (

): A strong electron-withdrawing group (EWG) that activates the ring, particularly at the ortho (C2) and para (C4) positions. -

C5 (Halogen X): Provides inductive electron withdrawal (-I effect), further activating the ortho position (C4).

-

Leaving Group Ability: Fluorine is the preferred leaving group in

reactions over chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer complex intermediate.

Regioselectivity Rationale

While both C2 and C4 are activated by the

-

Electronic Synergy: The C4 position benefits from the para-activation of the

group and the ortho-activation of the Halogen at C5. The C2 position is only activated by the ortho- -

Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by the bulky

group.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the preferential formation of the C4-substituted product.

Caption: Mechanistic pathway showing the preferential nucleophilic attack at C4 due to synergistic electronic activation.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 2,4-Difluoro-5-chlorobenzotrifluoride | >98% Purity | Substrate |

| Sodium Methoxide (NaOMe) | 25-30% wt. solution in MeOH | Nucleophile |

| Methanol (MeOH) | Anhydrous, HPLC Grade | Solvent |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Quenching Agent |

Protocol: Regioselective Mono-Methoxylation

Objective: Synthesize 4-methoxy-2-fluoro-5-chlorobenzotrifluoride.

Step 1: Preparation (0 - 15 mins)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

-

Charge the flask with 2,4-difluoro-5-chlorobenzotrifluoride (10.0 g, 46.2 mmol) and anhydrous Methanol (50 mL).

-

Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress bis-methoxylation.

Step 2: Nucleophilic Addition (15 - 45 mins)

-

Load Sodium Methoxide solution (1.05 equivalents, 48.5 mmol) into a pressure-equalizing addition funnel.

-

Add the NaOMe dropwise over 30 minutes, maintaining the internal temperature below 5°C .

-

Note: A slight exotherm will be observed. Rapid addition may lead to local overheating and impurity formation (C2 isomer).

-

Step 3: Reaction & Monitoring (45 mins - 3 hrs)

-

Allow the reaction to warm naturally to Room Temperature (20-25°C) .

-

Stir for 2–3 hours.

-

Monitor via TLC or HPLC :

Step 4: Quench & Workup

-

Cool the mixture back to 0°C.

-

Quench by slowly adding Water (50 mL) followed by 1 M HCl (~5 mL) to adjust pH to neutral (pH 6-7).

-

Remove bulk Methanol under reduced pressure (Rotary Evaporator, 40°C, 200 mbar).

-

Extract the aqueous residue with DCM (3 x 30 mL).

-

Combine organic layers and wash with Brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate to yield the crude oil.

Step 5: Purification

-

Distillation: The product is typically a liquid. Purify via vacuum distillation (approx. bp 85-90°C @ 10 mmHg).

-

Yield: Expected isolated yield is 85-92% .

Workflow Diagram

Caption: Operational workflow for the synthesis of 4-methoxy-2-fluoro-5-halobenzotrifluoride.

Data Summary & Troubleshooting

Expected Analytical Data

| Parameter | Value / Observation |

| Appearance | Clear, colorless to pale yellow liquid |

| Major (C4-OMe): | |

| Regioselectivity | Typically >20:1 (C4 vs C2 isomer). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Presence of Bis-methoxy product | Excess NaOMe or Temperature too high. | Strictly limit NaOMe to 1.05 eq. Keep reaction <25°C. |

| Low Conversion | Old NaOMe reagent (absorbed moisture). | Use fresh NaOMe solution. Titrate if necessary. |

| Formation of Phenol (Hydrolysis) | Water present in solvent. | Ensure MeOH is anhydrous. Use a drying tube. |

| Poor Phase Separation | Emulsion formed during extraction. | Add more Brine or a small amount of MeOH to break emulsion. |

Safety Considerations

-

Hydrofluoric Acid (HF) Equivalents: While the leaving group is Fluoride (

), it forms Sodium Fluoride (NaF) in the basic medium. However, upon acidification, trace HF may form. Avoid glass contact if strictly acidic conditions are used at high temp (unlikely here). -

Benzotrifluorides: Generally irritants and potentially toxic. Handle in a fume hood.

-

Exotherm: The reaction of alkoxides with activated aromatics is exothermic. Control addition rate to prevent runaway.

References

-

Nucleophilic Arom

) Mechanism :-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

-

- European Patent Office. "Preparation of chlorobenzotrifluoride compounds (EP0150587)".

-

Regioselectivity in Polyfluorinated Systems

-

Chemistry LibreTexts. "Nucleophilic Aromatic Substitution". Available at: [Link]

-

-

Properties of Analogous Compounds (2-Chloro-4-fluoro-5-nitrobenzoic acid)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc [chemsrc.com]

Solvent selection for coupling reactions with electron-deficient arenes

Application Note: Solvent Selection Strategies for Coupling Reactions with Electron-Deficient Arenes

Part 1: Executive Summary

Coupling reactions involving electron-deficient arenes (e.g., halopyridines, nitro-arenes, pyrimidines) present a paradox in transition-metal catalysis. While the electron-deficiency accelerates oxidative addition—often the rate-limiting step for electron-rich substrates—it simultaneously lowers the activation energy for deleterious side pathways, specifically Nucleophilic Aromatic Substitution (

This guide moves beyond traditional "trial-and-error" solvent screening. We provide a mechanistic framework for solvent selection that balances solubility, catalytic activity, and the suppression of background reactions, with a strong emphasis on sustainable (Green) solvent alternatives.

Part 2: Mechanistic Grounding & Solvent Effects

To select the correct solvent, one must understand the specific failure modes of electron-deficient substrates.

The Polarity Trap ( vs. Catalysis)

High-polarity aprotic solvents (DMF, DMSO, DMAc) are often the default for solubilizing polar heterocycles. However, for electron-deficient electrophiles, these solvents stabilize the Meisenheimer complex intermediate, dramatically accelerating background

-

Recommendation: Avoid DMF/DMAc if the substrate contains leaving groups (F, Cl,

) ortho/para to ring nitrogens.

Protodehalogenation and Hydrogen Atom Transfer (HAT)

Electron-deficient aryl radicals are highly electrophilic and prone to abstracting hydrogen atoms from the solvent.

-

Risk: Ethereal solvents (THF, Dioxane) and primary alcohols have weak

-C-H bonds. In the presence of trace radicals (initiated by base/impurities), these solvents act as H-donors, converting your starting material to the dehalogenated arene (Ar-X -

Mitigation: Use solvents with stronger bond dissociation energies (BDE) or no

-hydrogens (e.g., Water,

The "Green" Shift

Modern drug development mandates the removal of Class I/II solvents (Dioxane, DCM, DMF).

-

2-MeTHF: A superior alternative to THF. It is derived from renewable resources, forms a biphasic system with water (easy workup), and has a higher boiling point (

C) for difficult couplings. -

Aqueous Micellar Systems (TPGS-750-M): These allow reactions to proceed in water at room temperature.[1] The lipophilic core of the micelle concentrates the catalyst and substrate, often shielding the substrate from bulk aqueous side reactions.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision matrix for solvent selection based on substrate properties and observed side reactions.

Figure 1: Decision matrix for selecting solvents in cross-coupling reactions, prioritizing green chemistry and side-reaction suppression.

Part 4: Detailed Protocol – The "Robust Screen"

Do not rely on a single set of conditions. For electron-deficient substrates, run this 4-vial screen to identify the optimal catalytic environment.

Scope: Suzuki-Miyaura or Buchwald-Hartwig Coupling.[2] Scale: 0.1 mmol (Screening).

Materials

-

Catalyst: Pd-G3/G4 precatalysts (e.g., XPhos Pd G3 or amphos Pd G3) are recommended to ensure rapid initiation.

-

Base:

(mild, anhydrous option) and -

Solvents:

-

Vial A (Standard): Toluene/Water (4:1)

-

Vial B (Green/Polar): 2-MeTHF/Water (4:1)

-

Vial C (Solubility/Polar):

-Amyl Alcohol (anhydrous) -

Vial D (High Polarity - Use with Caution): MeCN/Water (9:1)

-

Step-by-Step Procedure

-

Vessel Prep: Charge 4 reaction vials (with stir bars) with the Aryl Halide (1.0 equiv), Coupling Partner (1.2 equiv), and Base (2.0 equiv).

-

Self-Validating Step: Add an internal standard (e.g., 10 µL dodecane or trimethoxybenzene) to each vial now for accurate HPLC/GC yield determination later.

-

-

Inerting: Cap vials and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling of boronic acids and degradation of electron-rich ligands.

-

Solvent Addition: Add degassed solvents (1.0 mL, 0.1 M concentration) via syringe.

-

Catalyst Addition: Add the Pd-precatalyst (1-3 mol%) as a stock solution or solid (under inert flow).

-

Reaction: Heat to

C.-

Note: Electron-deficient arenes react fast. Do not overheat initially (

C) as this promotes dehalogenation.

-

-

Monitoring (The "Stop-Loss"):

-

Check LCMS at 1 hour.

-

If Ar-H (dehalogenation) > 10%: Stop. Switch solvent to Toluene or Water (Micellar).

-

If Ar-Nu (SNAr with solvent/base) detected: Switch to non-nucleophilic base (

) and non-polar solvent (Toluene).

-

Part 5: Data Summary & Troubleshooting

Table 1: Solvent Performance Characteristics for Electron-Deficient Arenes

| Solvent System | Polarity | Dehalogenation Risk | Green Rating | Best For | |

| Toluene / | Low | Low | Low | Medium | Highly reactive/unstable substrates; suppressing side reactions. |

| 2-MeTHF | Medium | Low | Medium | High | General purpose; replacing THF/DCM; easy workup. |

| High | Medium | Low | High | Polar substrates; Buchwald-Hartwig (solubilizes bases). | |

| DMF / DMAc | Very High | High | Low | Low (Toxic) | Only for extremely insoluble substrates; requires careful temp control. |

| TPGS-750-M (aq) | N/A | Low | Low | Best | Lipophilic substrates; room temp reactions; highest sustainability. |

Troubleshooting Logic

-

Observation: High Homocoupling of Boronic Acid.

-

Cause: Oxygen leak or slow oxidative addition allowing Boronic acid to dimerize.

-

Fix: Degas solvents more thoroughly; increase catalyst loading to compete with background oxidation.

-

-

Observation: Protodehalogenation (Ar-X

Ar-H).-

Cause: Solvent acting as H-donor via radical mechanism.

-

Fix: Switch from THF/Dioxane to Toluene or Water. Remove radical initiators (light, peroxides).

-

-

Observation: Catalyst Inhibition (Stalled conversion).

-

Cause: Pyridines/Nitrogens binding Pd; or Iodide inhibition.

-

Fix: Use strong binding ligands (Buchwald precatalysts); switch from Ar-I to Ar-Br; use polar solvent (alcohols) to solvate anionic halides.

-

Part 6: References

-

Green Bio-Based Solvents in C-C Cross-Coupling Reactions. ResearchGate. [Link]

-

CHEM21 Solvent Selection Guide. Green Chemistry for Sustainability. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (PMC). [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. National Institutes of Health (PMC). [Link]

Sources

Strategic Fluorination in Drug Synthesis: A Guide to DAST and Selectfluor

Abstract

The strategic incorporation of fluorine into pharmaceutical intermediates is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity, and metabolic stability.[1] This guide provides a rigorous technical analysis of two dominant fluorination reagents: DAST (Diethylaminosulfur trifluoride) for nucleophilic fluorination and Selectfluor® (F-TEDA-BF4) for electrophilic fluorination. The following protocols prioritize safety, reproducibility, and mechanistic understanding, designed for researchers handling high-value intermediates.

Nucleophilic Fluorination: DAST

Reagent: Diethylaminosulfur trifluoride (DAST) Primary Application: Conversion of alcohols to alkyl fluorides; conversion of aldehydes/ketones to gem-difluorides.[2][3][4]

Mechanistic Insight

DAST operates via a substitution mechanism where the hydroxyl oxygen attacks the sulfur center, displacing a fluoride ion to form an activated alkoxy-aminosulfur difluoride intermediate.

-

Step 1 (Activation): The alcohol oxygen attacks the sulfur, releasing HF.

-

Step 2 (Displacement): The fluoride anion (F-) attacks the carbon center.

-

Primary Alcohols: Predominantly SN2 (Inversion of configuration).

-

Secondary/Tertiary Alcohols: Often mixed SN1/SN2 , leading to potential racemization or elimination (olefin formation) side products.

-

Critical Safety Parameters (The "Red Zone")

DAST is thermally unstable and shock-sensitive. Ignorance of these parameters has led to severe laboratory accidents.

-

Decomposition: DAST undergoes exothermic decomposition. While literature varies, significant decomposition onset is often observed >90°C. NEVER distill DAST.

-

Moisture Sensitivity: Reacts violently with water to generate Hydrofluoric Acid (HF).

-

Glassware: HF byproducts etch glass.[5] For large-scale or prolonged reactions, use PFA/FEP (fluoropolymer) vessels. For small-scale, borosilicate glass is acceptable if the reaction is anhydrous and quenched immediately.

Standardized Protocol: Conversion of Primary Alcohol to Alkyl Fluoride

Objective: Fluorination of N-protected amino alcohol (1.0 g scale).

Materials:

-

Substrate: 1.0 eq (dried azeotropically with toluene).

-

DAST: 1.2 – 1.5 eq.

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Quench: Saturated aqueous NaHCO₃.

Workflow:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with substrate and anhydrous DCM (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature prevents immediate elimination side-reactions.

-

Addition: Add DAST dropwise via syringe. Maintain internal temperature < -70°C.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2-4 hours. Monitor by TLC/LC-MS.

-

Quench (CRITICAL):

-

Cool back to 0°C.

-

Do NOT add water to the reaction.

-

Transfer the reaction mixture slowly into a rapidly stirring beaker of saturated NaHCO₃ at 0°C. This neutralizes the HF generated.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[4] Dry over Na₂SO₄.[4][6]

Troubleshooting:

-

Issue: Elimination product (alkene) observed.[3]

-

Fix: Keep reaction at -78°C longer; do not warm to RT. Alternatively, switch to Deoxo-Fluor , which is more thermally stable and less prone to elimination.[3]

Electrophilic Fluorination: Selectfluor

Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Primary Application: Fluorination of electron-rich centers (enolates, silyl enol ethers, aromatics).[7][8][9][10]

Mechanistic Insight

Selectfluor functions as a source of "F+".[8][11] The N-F bond is relatively weak.[12] The mechanism involves the transfer of fluorine to a nucleophile (such as an enol).

-

Activation: For carbonyl compounds, the reaction proceeds through the enol or enolate form.

-

Single Electron Transfer (SET): While often modeled as a polar SN2-type attack on F, some pathways involve SET, particularly with aromatic substrates.

Advantages[14]

-

Stability: A crystalline solid, non-hygroscopic, and stable up to ~195°C.

-

Handling: Does not generate free HF in situ; compatible with standard glassware.

-

Green Chemistry: Non-volatile and replaces hazardous gaseous F₂ or explosive perchloryl fluoride.

Standardized Protocol: -Fluorination of -Keto Esters

Objective: Synthesis of ethyl 2-fluoro-3-oxobutanoate.

Materials:

-

Substrate: Ethyl acetoacetate (1.0 eq).

-

Selectfluor: 1.1 eq.

-

Solvent: Acetonitrile (MeCN) is essential due to Selectfluor's solubility profile.

Workflow:

-

Dissolution: Dissolve substrate in MeCN (0.2 M) in a round bottom flask.

-

Addition: Add Selectfluor as a solid in one portion at RT.

-

Note: Selectfluor has poor solubility in DCM or THF; MeCN is required to solubilize the oxidant.

-

-

Reaction: Heat to mild reflux (60-80°C) or stir at RT depending on substrate reactivity.

-

Mechanism Check: If the substrate enolizes poorly, add a catalytic amount of acid (TFA) or base to promote enolization.

-

-

Monitoring: Reaction is usually complete within 4-12 hours. Selectfluor consumption can be monitored (suspension often clears or changes nature as the byproduct is formed).

-

Workup: Remove MeCN under reduced pressure. Resuspend residue in DCM/Water. Extract organics.

-

Purification: Silica gel chromatography.

Comparative Analysis

| Feature | DAST | Selectfluor |

| Fluorination Type | Nucleophilic (F-) | Electrophilic (F+) |

| Physical State | Yellow Liquid (Fuming) | White Crystalline Solid |

| Thermal Stability | Low (Dec. >90°C, explosive risk) | High (Stable <195°C) |

| Glassware | Plastic (PFA) preferred; Glass etches | Standard Borosilicate |

| Solvent Choice | DCM, CHCl₃, Ether | Acetonitrile (MeCN), Water, Ionic Liquids |

| Key Hazard | Generates HF; Shock sensitive | Oxidizer; Irritant |

| Cost | Moderate | Moderate to High |

Visual Workflows

Decision Matrix: Choosing the Right Reagent

Figure 1: Decision matrix for selecting fluorination reagents based on substrate electronics.

DAST Safety & Reaction Protocol

Figure 2: Step-by-step workflow for DAST fluorination emphasizing temperature control and quenching safety.

References

-

DAST Safety & Scale-up: Cochran, J. "Explosion Hazards of Diethylaminosulfur Trifluoride (DAST)." Chemical & Engineering News, 1979, 57(12), 4. [Link]

-

Selectfluor Discovery & Utility: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992, (8), 595-596. [Link]

-

Modern Fluorination Reviews: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link]

-

Process Chemistry Considerations: Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3] Organic Process Research & Development, 2009, 13(6), 1122–1128. (Context for DAST alternatives). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DAST - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Simpler fluorine chemistry [soci.org]

- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Selectfluor™ [sigmaaldrich.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Preparation of fluorinated building blocks for kinase inhibitor synthesis

Topic: Preparation of Fluorinated Building Blocks for Kinase Inhibitor Synthesis Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Fluorine Imperative

In modern kinase inhibitor discovery, fluorine is not merely a substituent; it is a structural editor. Approximately 30-40% of FDA-approved kinase inhibitors (e.g., Sorafenib , Ponatinib , Osimertinib ) incorporate fluorine to modulate physicochemical properties without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]

Key Physicochemical Modulations

-

Metabolic Stability: Blocking cytochrome P450 oxidation sites (typically para-positions on phenyl rings) with fluorine prevents hydroxylation.[1]

-

Conformational Locking: The high electronegativity of fluorine (

) can induce preferred conformations via dipole-dipole interactions or hyperconjugation (the gauche effect), locking the kinase inhibitor into a bioactive pose. - Modulation: Fluorine adjacent to basic nitrogens (e.g., in aminopyridines) lowers basicity, improving membrane permeability by reducing the fraction of ionized species at physiological pH.[1]

Strategic Design: Building Block vs. Late-Stage Fluorination[1]

Before initiating synthesis, the chemist must decide between introducing fluorine early (Building Block approach) or late (Direct Functionalization).[1]

Decision Matrix for Fluorination Strategy

Figure 1: Decision tree for selecting the optimal fluorination pathway based on substrate electronics and structural complexity.

Detailed Experimental Protocols

Protocol A: Innate Radical C-H Trifluoromethylation of Heterocycles

Application: Direct introduction of

Materials

-

Substrate: 4-Azaindole or substituted Pyridine (1.0 equiv)

-

Reagent: Sodium Triflinate (Langlois Reagent, 3.0 equiv)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[1]

-

Solvent: DCM:Water (2:1 mixture)

-

Catalyst: None (or catalytic

for difficult substrates)[1]

Step-by-Step Methodology

-

Setup: In a pressure tube (to contain volatile

radicals), dissolve the heteroaromatic substrate (1.0 mmol) in DCM (4 mL) and Water (2 mL). -

Reagent Addition: Add Sodium Triflinate (468 mg, 3.0 mmol) in one portion.

-

Initiation: Cool the mixture to 0°C. Dropwise add TBHP (5.0 mmol) over 5 minutes.

-

Reaction: Seal the tube and stir vigorously at ambient temperature (25°C) for 12–24 hours. Note: Vigorous stirring is critical for biphasic transfer.[1][2]

-

Work-up: Quench with saturated

. Extract with DCM ( -

Purification: Silica gel chromatography.

-

Checkpoint: Monitor regioselectivity via

NMR. The

-

Troubleshooting:

-

Low Yield:[1] Add 10 mol%

or -

Regioisomers: If a mixture of isomers is obtained, separation is usually feasible due to significant dipole differences.[1]

Protocol B: Synthesis of Difluoromethyl Ethers ( )

Application: Modulating H-bond donor capability of phenols (common hinge binders).[1] The

Materials

-

Substrate: Phenolic kinase intermediate (e.g., 3-fluoro-4-aminophenol derivative).[1]

-

Reagent: Sodium chlorodifluoroacetate (

) or Diethyl (bromodifluoromethyl)phosphonate.[1] -

Base:

(anhydrous).[1][2] -

Solvent: DMF or DMF:Water (10:1).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the phenol (1.0 equiv) in DMF (0.2 M concentration).

-

Base Activation: Add

(2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Carbene Precursor: Add Sodium chlorodifluoroacetate (2.5 equiv).

-

Heating: Heat the mixture to 90–100°C.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of

( -

Work-up: Dilute with water, extract with Ethyl Acetate. Wash extensively with brine to remove DMF.

Expert Insight: If the reaction stalls, add 10-20% water to the DMF. The protonation step of the difluoromethoxide intermediate requires a proton source. Anhydrous conditions can sometimes lead to oligomerization of the carbene rather than product formation.

Critical Handling: Fluorinated Boronic Acids in Suzuki Coupling

A common failure mode in synthesizing fluorinated inhibitors is the protodeboronation of fluorinated aryl boronic acids (especially 2-fluoro or 2,6-difluoro derivatives) during Suzuki coupling.[1]

The Problem

Fluorine atoms ortho to the boron atom facilitate hydrolytic cleavage of the C-B bond under basic conditions, yielding the defunctionalized arene (H-arene) instead of the coupled product.

The Solution: Potassium Trifluoroborate ( ) Protocol

Convert unstable boronic acids to robust trifluoroborate salts before coupling.

-

Conversion: Dissolve Boronic Acid (1 equiv) in MeOH. Add

(3.5 equiv) dissolved in minimal water.[1] Stir 2 hours. Evaporate solvents and recrystallize from Acetone/Ether. -

Coupling Protocol:

Case Study: Synthesis of Sorafenib Core

Sorafenib (Nexavar) is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF.[1] Its synthesis illustrates the convergence of a fluorinated building block with a heteroaromatic core.

Workflow Visualization

Figure 2: Convergent synthesis of Sorafenib utilizing a pre-fluorinated aniline building block.

Key Synthetic Insight: The trifluoromethyl group on the aniline (Start2) is electron-withdrawing, making the aniline less nucleophilic. Therefore, the coupling (Step 2) often requires activating the aniline as an isocyanate or a phenyl carbamate before reacting with the amine intermediate.

Quality Control & Characterization

Fluorinated compounds require specific QC steps:

| Parameter | Method | Acceptance Criteria |

| Identity | Distinct shifts (e.g., | |

| Purity | qNMR (Quantitative) | Use |

| Solvent Residue | GC-HS | Fluorinated solvents (if used) can be trapped in crystal lattices.[1] |

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Ji, Y., et al. (2011).[1] Innate Radical Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link[1]

-

Zafrani, Y., et al. (2019).[1] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. Link[1]

-

Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]

-

Bankston, D., et al. (2002). A Scalable Synthesis of BAY 43-9006 (Sorafenib). Organic Process Research & Development. Link[1]

Sources

Troubleshooting & Optimization

Preventing defluorination side reactions during nucleophilic substitution

Troubleshooting Guide: Preventing Defluorination Side Reactions

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with defluorination during nucleophilic substitution reactions. This guide, curated by our team of Senior Application Scientists, provides in-depth, field-proven insights to help you diagnose and resolve this common yet complex side reaction.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a significant problem in my nucleophilic aromatic substitution (SNAr) reaction?

A: Defluorination is an undesirable side reaction where a fluorine atom on your aromatic ring is replaced, often by a hydrogen atom, leading to the formation of a hydrodefluorination (HDF) byproduct instead of your desired substituted product. This is particularly problematic with electron-deficient fluoroarenes, which are common substrates in pharmaceutical and agrochemical synthesis.

The significance of this problem lies in:

-

Reduced Yield: Formation of the HDF byproduct directly consumes your starting material and reduces the overall yield of the target molecule.

-

Purification Challenges: The HDF byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming, which can impact project timelines and costs.

-

Wasted Resources: The loss of expensive or complex starting materials and reagents is economically inefficient.

The generally accepted mechanism for a productive SNAr reaction involves the nucleophilic attack on the carbon bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. Subsequent elimination of the fluoride anion yields the desired product. However, competing pathways can lead to defluorination.

Q2: I'm observing a significant amount of hydrodefluorination byproduct. What are the most likely causes?

A: The presence of a hydrodefluorination (HDF) byproduct points to several potential issues in your reaction setup. The primary culprits are often related to the reaction conditions, which may be promoting undesired mechanistic pathways. Here are the most common causes to investigate:

-

High Reaction Temperatures: Elevated temperatures can accelerate defluorination. While heating is often necessary to drive SNAr reactions, excessive temperatures can favor side reactions. It's recommended to run the reaction at a lower temperature for a longer duration to suppress defluorination.

-

Strongly Basic Conditions: The choice and concentration of the base are critical. Strong bases can promote defluorination, so switching to a milder base like K₃PO₄ or Cs₂CO₃ is often beneficial.

-

Presence of Water or Protic Solvents: Polar and protic solvents can favor hydrodefluorination. Trace amounts of water can act as a proton source, leading to the formation of the HDF byproduct.

-

Inappropriate Solvent Choice: While polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions, their high polarity can sometimes facilitate defluorination. Screening other solvents like THF, dioxane, or toluene might be necessary. The dipole moment of the solvent can influence the rate of C-F bond rupture.

To systematically troubleshoot this issue, a logical workflow is essential. The following diagram outlines a decision-making process for identifying and addressing the root cause of hydrodefluorination.

Caption: Troubleshooting workflow for hydrodefluorination.

Troubleshooting Guide: Step-by-Step Solutions

Problem: My SNAr reaction with a fluoroarene is giving a low yield of the desired product and a significant amount of a byproduct that appears to be the starting material with the fluorine replaced by a hydrogen.

Solution Workflow:

-

Confirm the Identity of the Byproduct:

-

Step 1.1: Isolate the byproduct using column chromatography or preparative HPLC.

-

Step 1.2: Characterize the byproduct using 1H NMR, 13C NMR, and mass spectrometry. The absence of a C-F coupling in the 13C NMR and the corresponding mass will confirm hydrodefluorination.

-

-

Optimize Reaction Parameters:

-

Step 2.1: Temperature Optimization.

-

Rationale: As a general rule, lower temperatures disfavor side reactions.

-

Action: Set up a series of parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) while keeping all other parameters constant. Monitor the reaction progress by LC-MS to determine the optimal temperature that maximizes the formation of the desired product while minimizing the HDF byproduct.

-

-

Step 2.2: Base Screening.

-

Rationale: The strength and nature of the base are critical. Stronger bases can increase the rate of defluorination.

-

Action: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base.

Base Typical Solvent Relative Strength Comments NaOH, KOH Protic solvents, DMSO Very Strong High potential for promoting defluorination. K₂CO₃ DMSO, DMF Moderate A good starting point for optimization; generally well-tolerated. Cs₂CO₃ DMSO, DMF, Dioxane Moderate Often provides higher yields and better selectivity. K₃PO₄ Dioxane, Toluene Moderate Can be effective, especially in cross-coupling reactions. -

-

Step 2.3: Solvent Purity and Choice.

-

Rationale: Water is a common proton source for HDF. The polarity of the solvent can also play a role.

-

Action:

-

Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

-

If using a highly polar aprotic solvent like DMSO or DMF is leading to defluorination, consider screening less polar aprotic solvents such as THF or dioxane.

-

-

-

-

Advanced Troubleshooting:

-

Step 3.1: Evaluate Substrate and Nucleophile.

-

Rationale: The electronic properties of both the fluoroarene and the nucleophile can influence the propensity for side reactions. For instance, 2-fluoropyridines are known to be more susceptible to defluorination.

-

Action: If possible, consider if a more robust nucleophile or a substrate with different electronic properties could be used.

-

-

Experimental Protocol: General Procedure for Minimizing Defluorination in a Suzuki-Miyaura Cross-Coupling of a Fluoropyridine

This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction, a common transformation where defluorination can be a significant side reaction, particularly with substrates like fluoropyridines.

Materials:

-

5-bromo-2-fluoropyridine (1.0 equiv)

-

4-fluorophenylboronic acid (1.2 equiv)

-

Potassium phosphate (K₃PO₄) (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)

-

Degassed dioxane

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.

-

To a reaction vessel, add 5-bromo-2-fluoropyridine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₃PO₄ (1.3 equiv).

-

Add Pd(PPh₃)₄ (1.5 mol%).

-

-

Reaction Setup:

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add degassed dioxane and a small amount of degassed water.

-

-

Reaction Execution:

-

Heat the reaction mixture to a lower temperature initially (e.g., 80°C) and monitor the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The following diagram illustrates the key decision points in this experimental workflow.

Caption: Experimental workflow for a low-defluorination Suzuki-Miyaura reaction.

References

- [Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF.

Sources

Technical Support Center: Polyfluorinated Benzene Regioisomer Separation

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Domain: Fluorine Chemistry / Process Development

Introduction: The "Fluorine Effect" Challenge

Welcome to the Separation Hub. If you are here, you are likely facing the "Fluorine Effect": the counter-intuitive physicochemical behavior where adding mass (fluorine atoms) does not significantly raise boiling points, yet drastically alters polarity and dipole moments.

Separating regioisomers of polyfluorinated benzenes (e.g., 1,2,3- vs. 1,2,4-trifluorobenzene) is notoriously difficult because:

-

Low Polarizability: Fluorine’s tight electron hold minimizes London dispersion forces, compressing boiling point gaps between isomers.

-

Dipole Cancellation: Symmetrical isomers (e.g., para-substituted) often have zero net dipole, behaving like non-polar alkanes, while their ortho counterparts are highly polar.

This guide moves beyond standard protocols to provide orthogonal separation strategies based on electronic topology rather than just boiling point or hydrophobicity.

Module 1: Strategic Decision Matrix

Before attempting a separation, map your mixture against this decision logic to prevent wasted instrument time.

Figure 1: Decision matrix for selecting the optimal separation modality based on physicochemical properties.

Module 2: Troubleshooting & Protocols

Scenario A: "My distillation is stalling. The head temperature is constant, but isomers aren't separating."

Diagnosis: You have encountered a boiling point compression or an azeotrope. Polyfluorinated isomers often have boiling points within 1–3°C of each other due to similar molecular weights and the low polarizability of fluorine.

Data Reference: Boiling Point Proximity (Difluorobenzenes)

| Isomer | Boiling Point (°C) | Dipole Moment (D) | Separation Difficulty |

|---|---|---|---|

| 1,3-Difluorobenzene (meta) | 83°C | ~1.5 | Moderate |

| 1,4-Difluorobenzene (para) | 88-89°C | 0.0 | High (vs ortho) |

| 1,2-Difluorobenzene (ortho) | 92°C | ~2.5 | High (vs para) |

The Fix: Azeotropic Distillation or Shape Selectivity

Standard fractional distillation fails when

-

Protocol: Azeotropic Entrainment

-

Concept: Introduce a third component (entrainer) that forms a heteroazeotrope with one isomer selectively.

-

Agent: For fluorinated aromatics, try Methanol or Acetonitrile .

-

Step-by-Step:

-

Add methanol (10% v/v) to the pot.

-

Reflux for 1 hour to equilibrate.

-

Distill. The isomer with the higher dipole (ortho) often forms a stronger azeotrope with polar solvents, depressing its effective boiling point relative to the non-polar (para) isomer.

-

-

-

Alternative: If scale allows (<10g), abandon distillation for Prep-GC using a polar column (e.g., wax phase) which separates based on dipole moment rather than volatility.

Scenario B: "I switched to HPLC, but the isomers co-elute on my C18 column."

Diagnosis: C18 columns rely on hydrophobic interactions. Since regioisomers (e.g., 2,3,4- vs 2,4,5-trifluorobenzene) have identical hydrophobicity (logP), C18 cannot distinguish them.

The Fix: The "Fluorophilic" Effect (PFP Phases) You must switch to a Pentafluorophenyl (PFP) stationary phase.

Mechanism: PFP columns separate based on distinct electronic interactions that C18 lacks:

- Stacking: The electron-deficient PFP ring on the silica interacts with the electron-rich regions of your analyte.

-

Dipole-Dipole: Separation is driven by the position of the fluorine atoms (dipole vector) relative to the stationary phase.

Figure 2: Mechanism of PFP selectivity. The electron-deficient ligand retains high-dipole isomers (ortho) longer than low-dipole isomers (para).

Protocol: PFP Method Development

-

Column: PFP-Propyl (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).

-

Mobile Phase: Methanol/Water is superior to Acetonitrile/Water for fluorinated aromatics.

-

Why? Acetonitrile's

-electrons can interfere with the

-

-

Gradient: Start isocratic at low organic (e.g., 40% MeOH) to maximize interaction time.

Scenario C: "My Halex reaction started pure but ended with a mixture of isomers."

Diagnosis: You are experiencing Halogen Dance or Isomerization via

The Fix: Kinetic Control

-

Lower Temperature / Better Catalyst: Use a Phase Transfer Catalyst (PTC) like Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 .

-

Benefit: Allows reaction at 140°C instead of 190°C, reducing thermal isomerization.

-

-

Solvent Switch: Move from Sulfolane (very hot) to DMSO or DMF (if compatible) to run cooler.

-

Stop Early: Monitor the reaction by GC. Isomerization often spikes after the desired product reaches >90% conversion. Stop at 95% conversion rather than chasing 100%.

Frequently Asked Questions (FAQ)

Q1: Can I use standard silica flash chromatography for these isomers?

A: Rarely. Polyfluorinated benzenes are non-polar and move with the solvent front in Hexane/EtOAc. If you must use flash, use Silver Nitrate (AgNO

Q2: Why is my 1,4-isomer eluting before my 1,2-isomer on GC? A: This is the Boiling Point Rule . The 1,4-isomer (para) usually has a lower dipole moment and lower boiling point than the 1,2-isomer (ortho). On a non-polar GC column (DB-5), elution follows boiling point.

Q3: Is recrystallization viable for liquid fluorobenzenes? A: Only via Melt Crystallization (cooling the neat liquid). Because 1,4-isomers are more symmetrical, they pack better and have significantly higher melting points than 1,2- or 1,3-isomers.

-

Tip: Cool the mixture to -20°C. The para isomer often precipitates out as a solid, while the ortho remains an oil.

References

-

Mechanism of PFP Columns

- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC

- Source: LCGC Intern

-

URL:[Link]

-

Halex Reaction & Synthesis

-

Boiling Point & Dipole Data

-

Regioselectivity in Fluorination

Sources

Technical Support Center: Navigating the Reactivity of Electron-Poor Benzotrifluoride Rings